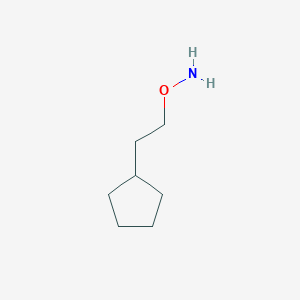

O-(2-cyclopentylethyl)hydroxylamine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

O-(2-cyclopentylethyl)hydroxylamine |

InChI |

InChI=1S/C7H15NO/c8-9-6-5-7-3-1-2-4-7/h7H,1-6,8H2 |

InChI Key |

QFEVYMPXFYQUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCON |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the hydroxylamine oxygen critically determines the compound’s properties. Key comparisons include:

Analysis :

- Lipophilicity : The cyclopentylethyl group likely increases lipophilicity compared to PFBHA’s fluorinated aromatic substituent, making it more suitable for membrane permeation in biological systems.

- Steric Effects : The tert-butyl group in O-tert-butylhydroxylamine creates significant steric hindrance, whereas the cyclopentylethyl substituent offers a balance of flexibility and moderate bulk.

Key Differences :

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via a two-step sequence:

-

Mitsunobu Coupling : A solution of 2-cyclopentylethanol (1 mmol) in tetrahydrofuran (THF) is treated with triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol). Diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise at 0°C, initiating a redox process that facilitates the formation of the O-alkylated phthalimide intermediate. The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).

-

Phthalimide Cleavage : Hydrazine monohydrate (1.1 mmol) is introduced to the reaction mixture, selectively removing the phthalimide protecting group. After 30 minutes of stirring, the mixture is filtered to isolate the product, which is subsequently purified via flash chromatography (1:1 heptanes/ethyl acetate).

Table 1: Representative Reaction Conditions for Mitsunobu-Based Synthesis

| Component | Quantity (mmol) | Role | Notes |

|---|---|---|---|

| 2-Cyclopentylethanol | 1.0 | Substrate | Steric effects may slow reaction |

| N-Hydroxylphthalimide | 1.1 | Electrophilic partner | Ensures O-alkylation selectivity |

| Triphenylphosphine | 1.1 | Reducing agent | Facilitates redox cycle with DIAD |

| DIAD | 1.1 | Oxidizing agent | Added dropwise at 0°C |

| Hydrazine monohydrate | 1.1 | Deprotection agent | Removes phthalimide group |

Alternative Synthetic Strategies

Direct Alkylation of Hydroxylamine

Direct alkylation of hydroxylamine (NHOH) with 2-cyclopentylethyl halides represents a theoretically straightforward route. However, this method is hampered by poor selectivity, as both oxygen and nitrogen atoms in hydroxylamine are susceptible to alkylation. For example, treatment of hydroxylamine hydrochloride with 2-cyclopentylethyl bromide in the presence of a base (e.g., NaOH) typically yields a mixture of O- and N-alkylated products, necessitating tedious separation protocols.

Reductive Amination Pathways

Challenges in Synthesis and Stabilization

Volatility and Stability

O-(2-Cyclopentylethyl)hydroxylamine’s free base form is prone to volatility under reduced pressure, analogous to O-cyclopropyl hydroxylamine derivatives. To mitigate this, isolation as a hydrochloride salt is recommended. Treatment of the free base with HCl gas in di-n-butyl ether or tert-butyl methyl ether achieves near-quantitative conversion to the stable salt form, which is less volatile and easier to handle.

Purification Techniques

Flash chromatography using neutral alumina or silica gel (eluent: 1:1 heptanes/ethyl acetate) effectively separates the product from triphenylphosphine oxide and other by-products. For salts, recrystallization from acetone or ether provides high-purity material.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Mitsunobu Reaction | High selectivity, scalable, mild conditions | Requires expensive reagents (DIAD, PPh) | 60–75% |

| Direct Alkylation | Simple reagents | Poor selectivity, complex workup | 20–40% |

| Reductive Amination | Applicable to ketones | Not suitable for O-alkylation | <10% (for O-product) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.